(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

PNMT inhibition phenylethanolamine N-methyltransferase chiral recognition

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride (CAS 1391490-45-1; free base CAS 1212879-02-1) is a chiral vicinal diamine featuring a 2,3,4-trimethoxyphenyl substituent at the C1 position with defined (S) absolute configuration. The compound bears a 1,2-ethylenediamine backbone attached to the trimethoxyphenyl ring, yielding a molecular formula of C₁₁H₁₈N₂O₃ (free base MW 226.27 Da) and C₁₁H₂₀Cl₂N₂O₃ for the dihydrochloride salt (MW 299.19 Da).

Molecular Formula C11H20Cl2N2O3
Molecular Weight 299.19 g/mol
Cat. No. B13041632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
Molecular FormulaC11H20Cl2N2O3
Molecular Weight299.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(CN)N)OC)OC.Cl.Cl
InChIInChI=1S/C11H18N2O3.2ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1
InChIKeyHNXJVBVMHNRFKB-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2HCl Procurement Guide: Chiral Diamine Identity, Salt-Form Specifications, and Comparative Pharmacophore Evidence


(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride (CAS 1391490-45-1; free base CAS 1212879-02-1) is a chiral vicinal diamine featuring a 2,3,4-trimethoxyphenyl substituent at the C1 position with defined (S) absolute configuration [1]. The compound bears a 1,2-ethylenediamine backbone attached to the trimethoxyphenyl ring, yielding a molecular formula of C₁₁H₁₈N₂O₃ (free base MW 226.27 Da) and C₁₁H₂₀Cl₂N₂O₃ for the dihydrochloride salt (MW 299.19 Da) . Its structural features place it within the class of methoxyphenylalkylamines that have been investigated as pharmacophores for phenylethanolamine N-methyltransferase (PNMT) inhibition and as structural components of pFOX (partial fatty acid oxidation) inhibitors exhibiting cardiotropic activity [2][3]. The compound is supplied at ≥95% purity (HPLC) and represents a defined single-enantiomer building block as opposed to the racemic mixture (CAS 1154940-57-4) or the regioisomeric 3,4,5-trimethoxyphenyl variant (CAS 1154940-71-2) .

Why Generic Substitution of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2HCl by Racemic, Regioisomeric, or N-Alkylated Analogs Carries Quantifiable Risk


Interchanging this compound with the racemate (CAS 1154940-57-4), the (1R)-enantiomer, the 3,4,5-trimethoxy regioisomer (CAS 1154940-71-2), or N-alkylated derivatives such as ALM-802 introduces three distinct categories of risk. First, chiral configuration at C1 directly determines stereospecific interactions with chiral biological targets—a principle demonstrated within the trimethoxyphenyl-diamine class where enantiomeric pairs exhibit divergent PNMT binding [1]. Second, the 2,3,4- vs. 3,4,5-trimethoxy substitution pattern is not interchangeable: SAR studies on linear methoxyphenyltriazaalkanes demonstrate that the 2,3,4-trimethoxyphenyl pharmacophore is a key determinant of cardiotropic activity, and altering substitution geometry abolishes or attenuates target engagement [2]. Third, the dihydrochloride salt form confers defined aqueous solubility and handling characteristics that differ from the free base, directly impacting formulation, dosing accuracy, and experimental reproducibility . Substituting any of these variables without explicit comparative bridging data introduces an uncontrolled parameter into biological or synthetic workflows.

Quantitative Differentiation Evidence for (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2HCl vs. Closest Analogs


PNMT Inhibitory Activity: (1S)-Enantiomer vs. Bovine PNMT — A Quantitative Baseline for Target Engagement Selectivity

The (1S)-enantiomer was tested for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This value constitutes a baseline for the (S)-configured free amine pharmacophore at PNMT. Although the absolute potency is low, it provides a quantitative reference point for the enantiomerically pure (S)-form, against which the (R)-enantiomer or racemate may be benchmarked in future head-to-head studies. Current data identify the PNMT Ki for this specific stereoisomer; comparative Ki values for the (1R)-enantiomer and the racemate under identical assay conditions are not publicly available, precluding a direct enantiomeric potency ratio at this time [1].

PNMT inhibition phenylethanolamine N-methyltransferase chiral recognition catecholamine biosynthesis

Chiral Identity: (1S)-Enantiomer vs. Racemate — Stereochemical Purity as a Procurement Specification

The target compound is the defined (1S)-enantiomer (CAS 1212879-02-1 free base; CAS 1391490-45-1 dihydrochloride), in contrast to the racemic mixture 1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine (CAS 1154940-57-4) . The (1S) configuration is assigned by Cahn-Ingold-Prelog rules with the chiral center at C1 bearing the 2,3,4-trimethoxyphenyl substituent [1]. InChI stereochemical descriptor: /t8-/m1/s1 confirms the defined (S) absolute configuration [1]. While a direct head-to-head biological comparison between the (S)- and (R)-enantiomers is not available in the published literature, the general principle of stereospecific target recognition applies: the (1R)-enantiomer (available separately from CymitQuimica ) is expected to exhibit distinct binding kinetics and pharmacodynamics at chiral biological targets. Procurement of the single enantiomer eliminates the 50% contamination inherent in racemic material, ensuring unambiguous assignment of any observed biological effect to the (S)-configured molecule.

chiral purity enantioselective synthesis stereochemistry optical rotation

Salt Form Identity: Dihydrochloride 2HCl vs. Free Base — Physicochemical Property Differentiation

The dihydrochloride salt (CAS 1391490-45-1; MW 299.19 Da) differs from the free base (CAS 1212879-02-1; MW 226.27 Da) by the addition of two equivalents of HCl, yielding a molecular weight increase of 72.92 Da (32.2% mass increase) . The free base exhibits a computed XLogP3-AA of −0.2 and a topological polar surface area (TPSA) of 79.7 Ų, indicating moderate hydrophilicity [1]. Conversion to the dihydrochloride salt is expected to further increase aqueous solubility via protonation of both primary amine groups (predicted pKa values in the range of ~9–10 for primary aliphatic amines), enabling dissolution in aqueous buffers without the need for organic co-solvents [1]. While direct experimental solubility comparison data for the free base versus dihydrochloride are not published for this specific compound, the general principle of hydrochloride salt formation enhancing aqueous solubility of amine-containing compounds is well established and directly impacts weighing accuracy, solution preparation reproducibility, and compatibility with biological assay media.

salt form aqueous solubility dihydrochloride formulation stability

2,3,4-Trimethoxyphenyl Pharmacophore: Class-Level Evidence from Cardiotropic pFOX Inhibitor SAR Demonstrating Essentiality of the Trimethoxy Substitution Pattern

In a 2024 structure-activity relationship (SAR) study of N¹-benzyl-N²-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}ethane-1,2-diamines (ALM-802 analogs), Mokrov et al. demonstrated that the 2,3,4-trimethoxyphenyl group is a critical pharmacophoric element for cardiotropic activity [1]. Removal of this aromatic group led to complete disappearance of anti-ischemic and antiarrhythmic activity in rodent models. Furthermore, variation of the second aromatic substituent (benzyl group) had significantly less impact on activity, indicating that the 2,3,4-trimethoxyphenyl moiety is the dominant pharmacophoric determinant [1]. The target compound, (1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine, bears this essential 2,3,4-trimethoxyphenyl group directly attached to the chiral center, distinguishing it from the 3,4,5-trimethoxy regioisomer (CAS 1154940-71-2) where the substitution pattern shift would be predicted to alter electron density distribution and steric presentation at target binding sites. This class-level SAR evidence supports the selection of the 2,3,4- over the 3,4,5-trimethoxy substitution pattern for programs targeting pFOX-related or cardiotropic endpoints.

pFOX inhibitor cardiotropic activity antiarrhythmic anti-ischemic 2,3,4-trimethoxyphenyl pharmacophore

Regioisomeric Differentiation: 2,3,4- vs. 3,4,5-Trimethoxyphenyl Substitution — Implications from Antiarrhythmic Pharmacophore Models

The target compound (CAS 1212879-02-1) bears the 2,3,4-trimethoxy substitution pattern, whereas the regioisomer 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine (CAS 1154940-71-2) carries methoxy groups at the 3, 4, and 5 positions . A study on the antiarrhythmic activity of bis-alkoxyphenyltriazaalkanes identified that the key structural requirement for activity in a rat reperfusion arrhythmia model is specifically the use of the 2,3,4-trimethoxyphenyl aromatic pharmacophore [1]. The most active compounds in this series (ALM-802 and analogs) consistently feature the 2,3,4-substitution pattern [1][2]. While direct comparative biological data between the two regioisomeric phenylethane-1,2-diamines are not published, the available pharmacophore model evidence designates the 2,3,4-trimethoxy arrangement as the active configuration for antiarrhythmic endpoints, establishing a structural-preference rationale for procurement decisions when selecting between commercially available regioisomers.

regioisomer 2,3,4-trimethoxy 3,4,5-trimethoxy antiarrhythmic methoxy substitution pattern

Prioritized Application Scenarios for (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2HCl Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of pFOX Inhibitor Analogs

The defined (1S) stereochemistry and the 2,3,4-trimethoxyphenyl pharmacophore make this compound a strategically relevant chiral intermediate for constructing enantiomerically pure analogs of ALM-802-class pFOX inhibitors. The Mokrov et al. (2024) SAR study established that the 2,3,4-trimethoxyphenyl group is essential for cardiotropic activity, and removal of this moiety abolishes anti-ischemic and antiarrhythmic efficacy in rodent models [1]. By using the single (S)-enantiomer as a starting material, medicinal chemistry teams can generate homochiral product libraries with defined absolute configuration, avoiding the yield loss and analytical burden associated with chiral chromatographic resolution of racemic final compounds. This scenario is most relevant for programs pursuing novel antiarrhythmic or anti-ischemic agents within the pFOX inhibitor mechanistic class.

PNMT Target Engagement Studies Requiring Defined Stereochemistry

The compound has a documented Ki of 1.11 mM against bovine PNMT, confirming that the 2,3,4-trimethoxyphenyl-1,2-diamine scaffold can access the PNMT catalytic site [1]. Although the absolute affinity is modest, this validated target engagement supports the use of the (S)-enantiomer as a tool compound for PNMT enzymatic studies, crystallography trials, or as a fragment hit for structure-based optimization. The single-enantiomer form is critical here because PNMT, like most methyltransferases, presents a chiral active-site environment that can discriminate between enantiomeric ligands. Use of the racemate would confound interpretation of binding kinetics and any derived co-crystal structures.

Aqueous-Compatible Biological Assay Workflows Requiring Salt-Form Consistency

The dihydrochloride salt form eliminates the need for DMSO or organic co-solvent stock solutions in aqueous biological assays. Based on computed physicochemical properties (XLogP3-AA = −0.2, TPSA = 79.7 Ų, two protonatable amine groups) [1], the dihydrochloride is expected to dissolve directly in PBS or cell culture media at millimolar concentrations, avoiding solvent-related cytotoxicity artifacts. For high-throughput screening campaigns or in vivo pharmacokinetic studies where consistent solution-phase dosing is required, procurement of the pre-formed dihydrochloride salt ensures batch-to-batch equivalence in solubility, in contrast to free base material that may exhibit variable dissolution kinetics depending on particle size and residual solvent content.

Regioisomer-Controlled Medicinal Chemistry Exploring Methoxy Substitution Geometry

For SAR programs investigating the impact of methoxy group positioning on biological activity, this compound provides the 2,3,4-trimethoxy substitution pattern that has been pharmacophorically validated in antiarrhythmic models [1][2]. The commercial availability of both the 2,3,4-regioisomer (target compound) and the 3,4,5-regioisomer (CAS 1154940-71-2) as separate catalog items enables controlled head-to-head comparison studies. Given the pharmacophore evidence designating the 2,3,4 pattern as the active configuration, this compound serves as the positive-control regioisomer for any comparative biological profiling of methoxyphenyl-diamine derivatives.

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